2-chloro-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide
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Overview
Description
2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzohydrazide moiety linked to a triazine ring, which is further substituted with a chlorine atom and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or guanidines with suitable electrophiles under acidic or basic conditions.
Substitution Reactions:
Coupling with Benzohydrazide: The final step involves the coupling of the substituted triazine ring with benzohydrazide. This can be carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It is used in the development of new chemical processes and the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide: Unique due to its specific substitution pattern and structural features.
Benzohydrazide Derivatives: Compounds with similar benzohydrazide moieties but different substituents on the triazine ring.
Triazine Derivatives: Compounds with various substituents on the triazine ring, exhibiting different chemical and biological properties.
Uniqueness
The uniqueness of 2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
IUPAC Name |
2-chloro-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c1-6-9(18)13-11(16-14-6)17-15-10(19)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,15,19)(H2,13,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNSLQHTFFFIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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